4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine
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Overview
Description
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine is a compound that features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine can be achieved through various synthetic routes. Common methods include:
Knoevenagel Condensation: This involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: A multicomponent reaction that combines urea, an aldehyde, and a β-keto ester to form the desired product.
Microwave Irradiation: This method accelerates the reaction process and often results in higher yields and cleaner products.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted benzothiazoles and their derivatives .
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine can be compared with other benzothiazole derivatives, such as:
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial activity.
N-(Benzo[d]thiazol-2-yl)-2-phenylbenzamides: Exhibits anti-inflammatory properties.
6-Chlorobenzo[d]thiazol-2-yl derivatives: Used in the synthesis of triazolo-thiadiazole compounds with notable biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H16N2S |
---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-12(2,13)8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,7-8,13H2,1-2H3 |
InChI Key |
BZGJSFCSWUPWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
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